Technical Guide: Synthesis and Characterization of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Technical Guide: Synthesis and Characterization of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed synthetic pathway and comprehensive characterization of the novel heterocyclic compound, Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate. Thienopyridines are a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] This document provides a plausible, detailed experimental protocol for the synthesis of the title compound, leveraging established chemical transformations. Furthermore, it outlines the expected analytical and spectroscopic data for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and key physical properties. The information is presented to facilitate its synthesis and verification by researchers in the field of drug discovery and development.
Introduction
The thieno[2,3-c]pyridine scaffold is a key heterocyclic motif present in a variety of pharmacologically active molecules.[1] The fusion of a thiophene and a pyridine ring creates a unique electronic and structural framework that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 4-position and a methyl carboxylate group at the 2-position of the thieno[2,3-c]pyridine core offers valuable handles for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of a potential synthetic route and the characterization of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Proposed Synthesis Pathway
While a direct documented synthesis for Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for the construction of the thieno[2,3-c]pyridine ring system. The proposed multi-step synthesis is outlined below.
Caption: Proposed multi-step synthesis of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.
Synthesis of Diethyl 2-((4-nitropyridin-2-yl)malonate)
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add diethyl malonate (16.0 g, 100 mmol) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Add a solution of 2-chloro-4-nitropyridine (15.9 g, 100 mmol) in anhydrous THF (100 mL) dropwise.
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Heat the reaction mixture to reflux and stir for 12 hours.
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Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.
Synthesis of Ethyl 2-(4-nitropyridin-2-yl)acetate
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Dissolve diethyl 2-((4-nitropyridin-2-yl)malonate) (28.2 g, 100 mmol) in a mixture of ethanol (200 mL) and concentrated sulfuric acid (10 mL).
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Heat the reaction mixture to reflux and stir for 24 hours.
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Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Synthesis of Ethyl 2-(4-aminopyridin-2-yl)acetate
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To a solution of ethyl 2-(4-nitropyridin-2-yl)acetate (21.0 g, 100 mmol) in ethanol (250 mL), add 10% palladium on carbon (1.0 g).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
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Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.
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Concentrate the filtrate under reduced pressure to obtain the title compound.
Synthesis of Ethyl 4-aminothieno[2,3-c]pyridine-2-carboxylate
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To a solution of ethyl 2-(4-aminopyridin-2-yl)acetate (18.0 g, 100 mmol) in anhydrous toluene (300 mL), add Lawesson's reagent (44.5 g, 110 mmol).
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Heat the reaction mixture to reflux and stir for 6 hours.
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Cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to give the title compound.
Synthesis of Methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate
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Suspend ethyl 4-aminothieno[2,3-c]pyridine-2-carboxylate (22.2 g, 100 mmol) in methanol (400 mL).
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Add concentrated sulfuric acid (5 mL) dropwise at 0 °C.
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Heat the reaction mixture to reflux and stir for 12 hours.
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Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x 200 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the title compound.
Synthesis of Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
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To a stirred solution of copper(II) bromide (2.68 g, 12 mmol) and tert-butyl nitrite (1.48 mL, 12.5 mmol) in anhydrous acetonitrile (50 mL) at 65 °C, add a solution of methyl 4-aminothieno[2,3-c]pyridine-2-carboxylate (2.08 g, 10 mmol) in anhydrous acetonitrile (20 mL) dropwise over 30 minutes.[2]
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Stir the reaction mixture at 65 °C for 2 hours.
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Cool the mixture to room temperature and pour it into a 20% aqueous solution of hydrochloric acid (100 mL).
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Extract the aqueous layer with ethyl acetate (3 x 75 mL).
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Characterization Data
The following tables summarize the expected quantitative data for Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₆BrNO₂S |
| Molecular Weight | 272.12 g/mol [3] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, Chloroform, and Methanol |
Table 2: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | d | 1H | H-7 |
| ~8.10 | s | 1H | H-3 |
| ~7.80 | d | 1H | H-6 |
| ~3.95 | s | 3H | -OCH₃ |
Table 3: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O |
| ~150.0 | C-7a |
| ~148.0 | C-3a |
| ~145.0 | C-7 |
| ~135.0 | C-2 |
| ~125.0 | C-3 |
| ~120.0 | C-6 |
| ~115.0 | C-4 |
| ~52.5 | -OCH₃ |
Table 4: Mass Spectrometry Data
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺: 271.9, 273.9 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
